Cas no 149738-99-8 (3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one)
![3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one structure](https://ja.kuujia.com/scimg/cas/149738-99-8x500.png)
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-5(2H)-one, 3-[[(3-fluorophenyl)methyl]thio]-
- 3-[(3-fluorophenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one
- 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
- AKOS024617881
- 149738-99-8
- SR-01000018804
- F1894-0088
- 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one
- SR-01000018804-1
- 3-[(3-fluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
-
- インチ: InChI=1S/C10H8FN3OS/c11-8-3-1-2-7(4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
- InChIKey: FPYUUXFUWNHQON-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 237.03721122Da
- どういたいしつりょう: 237.03721122Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79.1Ų
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1894-0088-1mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one |
149738-99-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1894-0088-2mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one |
149738-99-8 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1894-0088-4mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one |
149738-99-8 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1894-0088-3mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one |
149738-99-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1894-0088-2μmol |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one |
149738-99-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 |
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-oneに関する追加情報
Introduction to 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 149738-99-8) and Its Emerging Applications in Chemical Biology
3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, identified by its CAS number 149738-99-8, represents a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative combines a triazine core with a fluorophenylmethyl sulfanyl side chain, features that endow it with unique chemical properties and biological potential. The presence of the fluoro substituent at the 3-position of the phenyl ring is particularly noteworthy, as fluorine atoms are well-documented for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.
The triazine scaffold is a versatile structural motif widely employed in medicinal chemistry due to its capacity to engage with various biological targets. Specifically, the 1,2,4-triazine ring system serves as a privileged structure in the design of bioactive molecules, exhibiting interactions with enzymes and receptors across multiple therapeutic areas. In the case of 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, the sulfonamide linkage introduces an additional layer of reactivity and potential for molecular recognition. This compound has been explored as a key intermediate in synthesizing novel scaffolds for small-molecule probes and drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The fluorophenylmethyl sulfanyl group is particularly interesting from a computational perspective, as its steric and electronic properties can be fine-tuned to optimize interactions with biological targets. For instance, studies suggest that this moiety may facilitate hydrophobic interactions or hydrogen bonding networks within protein active sites, thereby enhancing binding affinity.
The synthesis of 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high regioselectivity. Key synthetic strategies include nucleophilic substitution reactions at the triazine core followed by functionalization of the phenyl ring. The introduction of the fluoro substituent has been achieved through palladium-catalyzed cross-coupling reactions or direct fluorination protocols, demonstrating the compound's compatibility with modern synthetic methodologies.
In terms of biological activity, preliminary investigations have revealed that derivatives of this class exhibit promising properties as kinase inhibitors and antimicrobial agents. The triazine core is known to interact with ATP-binding pockets in kinases, while the sulfonamide group can serve as a hydrogen bond acceptor or participate in electrostatic interactions. The presence of the fluorophenylmethyl sulfanyl moiety further enhances these interactions by providing additional hydrophobic contacts. Such features make this compound an attractive candidate for further optimization toward therapeutic applications.
One particularly compelling area of research involves leveraging the fluoro substituent to improve metabolic stability. Fluorinated aromatic rings are frequently incorporated into drug molecules to reduce susceptibility to oxidative degradation by cytochrome P450 enzymes. In the context of 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, this modification may extend the half-life of analogs under physiological conditions while maintaining or even enhancing their biological activity.
Moreover, recent studies have explored the potential of this compound as a tool for investigating protein-protein interactions (PPIs). The rigid triazine scaffold provides structural constraints that can stabilize transient interactions between proteins, making it useful for developing small-molecule probes in high-throughput screening campaigns. The sulfonamide group can be further functionalized to introduce reactive handles for covalent labeling or fluorescence-based detection assays.
The impact of fluorine on electronic properties has also been examined in detail. The electronegativity of fluorine atoms can influence charge distribution within molecules, affecting both solubility and binding affinity. In 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, these effects may modulate how the compound interacts with biological targets such as enzymes or receptors. Such insights are critical for designing next-generation drug candidates with improved pharmacokinetic profiles.
From a medicinal chemistry perspective, derivatives of this compound offer a rich palette for structure-activity relationship (SAR) studies. By systematically varying substituents on the phenyl ring or modifying other parts of the molecule, researchers can dissect contributions from different functional groups toward overall biological activity. This approach has already led to several novel analogs with enhanced potency or selectivity against specific targets.
The growing interest in fluorinated heterocycles underscores their significance in modern drug discovery. Compounds like 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one exemplify how strategic incorporation of fluorine atoms can yield molecules with tailored properties for therapeutic applications. As computational methods continue to advance alongside synthetic techniques,the future holds promise for more efficient discovery and development pipelines incorporating such privileged scaffolds.
In conclusion,3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS No.149738—99—8) represents a structurally fascinating compound with broad potential across multiple disciplines within chemical biology and pharmaceutical science。 Its unique combination of features—including a rigid triazine core、a fluorinated aromatic side chain、and an electron-deficient sulfonamide group—makes it an ideal candidate for further exploration。 As research progresses,this molecule is likely to inspire new synthetic methodologies、biological probes、and ultimately,novel therapeutics designed to address unmet medical needs。
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